N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
Description
This compound is a boronate-containing sulfonamide characterized by a fluorine atom at the 3-position and a pinacol boronate ester at the 4-position of the phenyl ring. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex molecules, particularly in medicinal chemistry (e.g., GSK8175 derivatives) . Its structural features enhance reactivity in coupling reactions due to the electron-withdrawing fluorine substituent, which stabilizes the transition state during catalysis.
Properties
IUPAC Name |
N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO4S/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(8-11(10)15)16-21(5,17)18/h6-8,16H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZLEYLYNRKHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation
The first step involves introducing the methanesulfonyl group to a fluorinated aniline precursor.
Protocol (from Search Result 1):
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Starting Material : 3-Fluoro-4-bromophenylamine
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Reagents : Methanesulfonyl chloride (1.2 eq), base (e.g., pyridine or triethylamine)
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Conditions : Room temperature, anhydrous dichloromethane (DCM), 12–16 hours.
Mechanism : Nucleophilic substitution at the amine group, facilitated by deprotonation with a tertiary amine base.
Boronic Ester Installation
The second step introduces the pinacol boronic ester via Miyaura borylation.
Protocol (from Search Results 4, 5, and 8):
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Starting Material : N-(3-Fluoro-4-bromophenyl)methanesulfonamide
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Reagents :
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Bis(pinacolato)diboron (1.5–2.0 eq)
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Palladium catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
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Base: Potassium acetate (3.0 eq)
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Solvent : 1,4-Dioxane or dimethyl sulfoxide (DMSO)
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Conditions : 80–110°C under inert atmosphere (N₂/Ar), 12–24 hours.
Key Optimization Findings :
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Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₂Cl₂ in sterically hindered substrates.
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Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require higher temperatures.
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Microwave Assistance : Reduces reaction time to 10–30 minutes with comparable yields.
Alternative Routes and Modifications
One-Pot Sequential Synthesis
A streamlined approach combines sulfonylation and borylation in a single reactor (Search Result 4):
Triflate Intermediate Route
For substrates with poor reactivity, a triflate intermediate may be employed (Search Result 4):
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Step 1 : Convert phenolic -OH to triflate using N-phenyltrifluoromethanesulfonimide.
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Step 2 : Miyaura borylation under standard conditions.
Data Tables: Comparative Analysis of Methods
Table 1. Reaction Conditions and Yields for Boronic Ester Installation
Table 2. Key Reagents and Their Roles
| Reagent | Role | Optimal Equivalents |
|---|---|---|
| Bis(pinacolato)diboron | Boron source | 1.5–2.0 |
| Potassium acetate | Base (neutralizes HBr) | 3.0 |
| Pd(dppf)Cl₂·CH₂Cl₂ | Cross-coupling catalyst | 3–5 mol% |
| Methanesulfonyl chloride | Sulfonylation agent | 1.2 |
Challenges and Mitigation Strategies
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Purification Difficulties : Boronic esters are moisture-sensitive. Use silica gel chromatography with ethyl acetate/hexane gradients (≤20% EA).
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Byproduct Formation : Excess bis(pinacolato)diboron can generate homocoupled products. Maintain stoichiometric control.
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Scale-Up Limitations : Microwave methods are less feasible industrially; traditional heating at 80–90°C is preferred for large batches .
Scientific Research Applications
Medicinal Chemistry Applications
1. GSK-3β Inhibition:
Recent studies have highlighted the compound's role as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes including metabolism and cell proliferation. The compound demonstrated competitive inhibition with an IC50 value of 8 nM, indicating strong potential for therapeutic applications in conditions like diabetes and cancer where GSK-3β activity is dysregulated .
2. Anticancer Activity:
The compound has been investigated for its anticancer properties. In vitro assays showed that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival. For instance, it has been linked to the inhibition of cancer cell growth through its interaction with protein targets involved in tumorigenesis .
3. Inhibition of Other Kinases:
Beyond GSK-3β, the compound has also been studied for its inhibitory effects on other kinases such as IKK-β and ROCK-1. These kinases are implicated in inflammatory responses and cytoskeletal organization respectively. By inhibiting these pathways, the compound may offer therapeutic benefits for inflammatory diseases and certain types of cancer .
Material Science Applications
1. Synthesis of Boron-Derivatives:
The unique boron-containing structure of this compound makes it a valuable building block for synthesizing more complex boron derivatives. These derivatives are crucial in developing new materials with enhanced properties such as improved thermal stability and electrical conductivity .
2. Organic Electronics:
Due to its electronic properties, this compound can be utilized in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to modify charge transport properties can lead to better performance in electronic devices .
Biochemical Applications
1. Targeting Sulfonamide Pathways:
The methanesulfonamide group within the compound allows it to interact with various biological systems. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis; thus, derivatives like this one could be explored for their antibacterial properties .
2. Drug Design Strategies:
The structural features of N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide make it an interesting candidate for drug design strategies aimed at optimizing bioavailability and selectivity towards specific biological targets .
Case Study 1: Inhibition of GSK-3β
In a study published in MDPI journals, researchers demonstrated that specific structural modifications to compounds similar to this compound significantly enhanced their potency against GSK-3β compared to traditional inhibitors like lithium salts .
Case Study 2: Application in Organic Electronics
Research conducted at King’s College London explored the use of boron-containing compounds like this one in organic electronic devices. The findings indicated that the incorporation of such compounds could lead to improved efficiency and stability in OLED applications .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
- Structure : Lacks the 3-fluoro substituent.
- Physical Properties : Melting point = 197°C; crystalline powder .
- Applications: Used in cross-coupling reactions for quinoline derivatives (e.g., Example 19 in EP 2 440 528 B1) .
N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 305448-92-4)
- Structure : Boronate at the 3-position; sulfonamide at the para position.
- Synthesis : 84% yield via palladium-catalyzed borylation .
- Applications : Intermediate in chromene and pyrazolo[3,4-d]pyrimidine derivatives .
- Key Difference : Altered regiochemistry may influence steric interactions in coupling reactions.
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 380430-60-4)
Functional Group Variations
N-(Methoxymethyl)-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanesulfonamide
- Structure : Pyrimidine ring replaces phenyl; methoxymethyl group adds hydrophilicity.
- Applications : Used in kinase inhibitor synthesis; nitrogen-rich core enhances target binding .
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
- Structure : Pyridine ring introduces a basic nitrogen.
- Applications: Potential use in heterocyclic drug candidates; improved solubility due to pyridine .
Biological Activity
N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1314141-37-1
- Molecular Formula : C13H18BFO3S
- Molecular Weight : 295.25 g/mol
The compound acts primarily as a sulfonamide derivative and is believed to interact with various biological targets including enzymes and receptors involved in cellular signaling pathways. Specifically, it has shown potential inhibitory effects on kinases such as GSK-3β and IKK-β, which are implicated in numerous diseases including cancer and neurodegenerative disorders.
Inhibition of Kinases
Recent studies have highlighted the compound's inhibitory activity against several kinases:
| Kinase | IC50 (nM) | Comments |
|---|---|---|
| GSK-3β | 8 | Potent competitive inhibitor |
| IKK-β | 15 | Significant inhibition observed |
| ROCK-1 | 20 | Moderate inhibition; potential for therapeutic use |
These findings suggest that this compound could be a valuable lead compound for the development of new therapeutics targeting these pathways .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models. For instance:
| Cytokine | Concentration (µM) | Effect |
|---|---|---|
| IL-6 | 1 | Decreased levels significantly |
| TNF-alpha | 10 | No significant reduction observed |
This suggests that while it may not affect all inflammatory markers, it could be beneficial in specific inflammatory conditions .
Study 1: Hepatocellular Carcinoma
A recent study evaluated the efficacy of this compound in hepatocellular carcinoma (HCC) models. The compound was administered at varying doses (0.1 to 10 µM), and results indicated:
- Significant reduction in cell viability at concentrations above 1 µM.
- Induction of apoptosis in HCC cells as evidenced by increased caspase activity.
These results support the hypothesis that this compound may serve as a potential therapeutic agent for HCC .
Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The results showed that treatment with this compound led to:
- Reduced oxidative stress markers.
- Improved neuronal survival rates compared to untreated controls.
This indicates its potential role in treating neurodegenerative diseases .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
